An In-depth Technical Guide to Ethyl 2-cyano-3-phenylpropanoate: Structure, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-cyano-3-phenylpropanoate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of ethyl 2-cyano-3-phenylpropanoate, a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and practical utility, grounded in established scientific principles and methodologies.
Molecular Structure and Identification
Ethyl 2-cyano-3-phenylpropanoate is an organic ester characterized by a central propanoate backbone substituted with a cyano group at the alpha-position and a phenyl group at the beta-position.[1] This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.
The definitive structure and key identifiers of this compound are summarized below.
Chemical Structure
The two-dimensional structure of ethyl 2-cyano-3-phenylpropanoate is depicted in the following diagram.
Caption: 2D Structure of Ethyl 2-cyano-3-phenylpropanoate.
Compound Identification
For unambiguous identification and database referencing, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [2] |
| CAS Number | 6731-58-4 | [2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| SMILES | CCOC(=O)C(CC1=CC=CC=C1)C#N | [2] |
| InChIKey | SYKQOFCBFHMCJV-UHFFFAOYSA-N | [2] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of ethyl 2-cyano-3-phenylpropanoate dictate its behavior in chemical reactions and its handling requirements.
Physicochemical Data
| Property | Value | Unit | Source |
| Boiling Point | 344.1 | °C at 760 mmHg | [1] |
| Density | 1.095 | g/cm³ | [1] |
| Flash Point | 163.5 | °C | [1] |
| Refractive Index | 1.515 | [1] | |
| Vapor Pressure | 6.75E-05 | mmHg at 25°C | [1] |
| Topological Polar Surface Area | 50.1 | Ų | [2] |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation of ethyl 2-cyano-3-phenylpropanoate. While a comprehensive spectral analysis is beyond the scope of this guide, characteristic peaks are expected in the following regions:
-
¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the phenyl group (multiplet), and the protons on the propanoate backbone.
-
¹³C NMR: Resonances for the carbonyl carbon, the cyano carbon, the carbons of the ethyl group, the phenyl ring, and the propanoate chain.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-H stretches of the aromatic and aliphatic portions.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[2]
Synthesis and Reactivity
The primary route for the synthesis of related cyano-esters is the Knoevenagel condensation, a versatile and widely employed carbon-carbon bond-forming reaction.[3]
Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation involves the reaction of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone in the presence of a basic catalyst.[4] The reaction proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile.[4]
Caption: Generalized Knoevenagel Condensation and Subsequent Reduction.
It is important to note that the direct product of the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate is the unsaturated ethyl 2-cyano-3-phenylpropenoate. To obtain the target saturated compound, ethyl 2-cyano-3-phenylpropanoate, a subsequent reduction step is necessary to saturate the carbon-carbon double bond.
Experimental Protocol: Synthesis via Knoevenagel Condensation and Reduction
This protocol is a representative procedure adapted from established methodologies for Knoevenagel condensations.[4][5]
Step 1: Knoevenagel Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq), benzaldehyde (1.0 eq), and a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine or diisopropylethylammonium acetate (DIPEAc), to the mixture.[6]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product, ethyl 2-cyano-3-phenylpropenoate, can be purified by recrystallization or column chromatography.
Step 2: Reduction
-
Reaction Setup: Dissolve the purified ethyl 2-cyano-3-phenylpropenoate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, ethyl 2-cyano-3-phenylpropanoate.
Applications in Research and Development
The trifunctional nature of ethyl 2-cyano-3-phenylpropanoate—possessing an ester, a nitrile, and a phenyl group—makes it a valuable building block in organic synthesis.[7]
-
Pharmaceutical Synthesis: The cyanoacrylate and related structures are precursors to a variety of biologically active molecules.[7][8] They serve as intermediates in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and analgesic agents.[9] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to diverse molecular scaffolds.
-
Agrochemicals: This compound and its derivatives are utilized in the development of new pesticides and herbicides.[1][7] Cyanoacrylates have been identified as inhibitors of photosystem II, a key process in plant photosynthesis, which is a mechanism for herbicidal activity.[8]
-
Fine Chemicals and Materials Science: It serves as an intermediate in the production of fragrances, flavorings, specialty polymers, and resins.[1][7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-cyano-3-phenylpropanoate.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[2]
| Hazard Code | Description |
| H302+H312 | Harmful if swallowed or in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
First Aid:
-
In case of skin contact: Wash with plenty of water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If swallowed: Rinse mouth and get medical help.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
Always consult the most current Safety Data Sheet (SDS) for this compound before use.
Conclusion
Ethyl 2-cyano-3-phenylpropanoate is a compound of significant interest due to its versatile chemical structure and its role as a key intermediate in the synthesis of a wide array of valuable products. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical industries.
References
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PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 6731-58-4, ethyl 2-cyano-3-phenyl-propanoate. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]
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SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. Retrieved from [Link]
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European Journal of Chemistry. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. Retrieved from [Link]
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ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). Retrieved from [Link]
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Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from [Link]
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ChemRxiv. (2022, January 4). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Cambridge Open Engage. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). Ethyl (2Z)-2-Cyano-3-[(4-phenylphenyl)amino]prop-2-enoate. Retrieved from [Link]
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